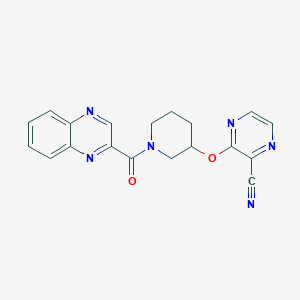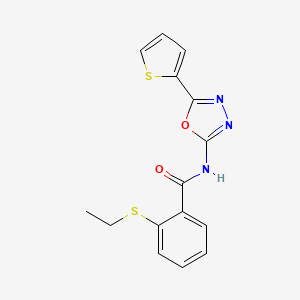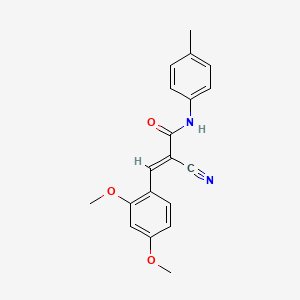![molecular formula C10H13ClN2O2S B2616405 N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride CAS No. 1171333-24-6](/img/structure/B2616405.png)
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1171333-24-6 . It has a molecular weight of 260.74 . The IUPAC name for this compound is N-[3-(3-amino-1-propynyl)phenyl]methanesulfonamide hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2S.ClH/c1-15(13,14)12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8,12H,7,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 260.74 . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Cancer Research
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride has been investigated for its potential as an anti-cancer agent. Its structure allows it to interact with specific cellular pathways that are often dysregulated in cancer cells. Researchers have explored its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death), making it a promising candidate for developing new cancer therapies .
Neuropharmacology
In neuropharmacology, this compound has been studied for its effects on the central nervous system. It has shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression, anxiety, and schizophrenia. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a valuable tool for understanding brain function and developing new psychiatric medications.
Enzyme Inhibition Studies
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride is used in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. This property is particularly useful in studying the mechanisms of enzyme action and developing enzyme inhibitors as therapeutic agents. It has been used to investigate enzymes involved in metabolic pathways and disease processes .
Antimicrobial Research
This compound has also been explored for its antimicrobial properties. Researchers have tested its efficacy against various bacterial and fungal pathogens. Its unique chemical structure allows it to disrupt microbial cell walls and inhibit the growth of harmful microorganisms, making it a potential candidate for developing new antimicrobial agents .
Drug Development
The compound is also significant in drug development research. Its versatile chemical properties make it a valuable scaffold for designing new drugs. Researchers use it to synthesize analogs and derivatives that can be tested for various pharmacological activities. This process helps in the discovery of new drugs with improved efficacy and safety profiles.
These applications highlight the diverse potential of N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride in advancing scientific research across multiple fields. If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
N-[3-(3-aminoprop-1-ynyl)phenyl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-15(13,14)12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8,12H,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDAUGWYVHWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

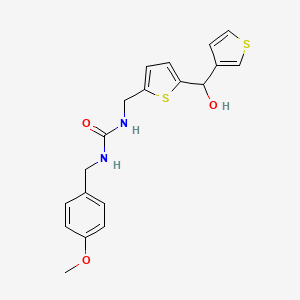
![1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea](/img/structure/B2616323.png)
![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)

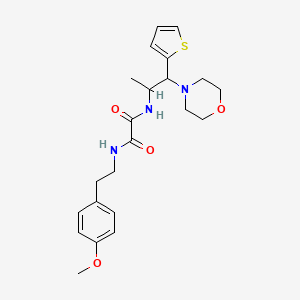



![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)


